molecular formula C22H21NO2 B3600431 N-(diphenylmethyl)-3-ethoxybenzamide

N-(diphenylmethyl)-3-ethoxybenzamide

Cat. No.: B3600431
M. Wt: 331.4 g/mol
InChI Key: HHVTVKLDUUWTRA-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-ethoxybenzamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzamide structure with an ethoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with diphenylmethylamine. The process can be summarized as follows:

    Formation of 3-ethoxybenzoyl chloride: 3-ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form 3-ethoxybenzoyl chloride.

    Amidation Reaction: The 3-ethoxybenzoyl chloride is then reacted with diphenylmethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs. The use of micro-packed bed reactors can enhance the reaction rate and efficiency by providing a larger interfacial area and shorter diffusion distances .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Hydrogenation: The compound can be hydrogenated to remove the diphenylmethyl group, yielding the corresponding amine.

    Oxidation: Oxidative reactions can modify the ethoxy group or the benzamide structure.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂) are typical.

Major Products Formed

    Hydrogenation: The major product is the corresponding amine, 3-ethoxybenzamide.

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(diphenylmethyl)-3-ethoxybenzamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Materials Science: It can be used in the design of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-ethoxybenzamide exerts its effects involves interactions with specific molecular targets. The diphenylmethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its stability and affinity for target molecules. This interaction can modulate various biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-1-phenylethan-1-imine: This compound shares the diphenylmethyl group but differs in the presence of an imine group instead of an amide.

    N-(diphenylmethyl)methylamine: Similar in structure but lacks the ethoxybenzamide moiety.

Uniqueness

N-(diphenylmethyl)-3-ethoxybenzamide is unique due to the combination of the diphenylmethyl group and the ethoxybenzamide structure. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

N-benzhydryl-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-20-15-9-14-19(16-20)22(24)23-21(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,21H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVTVKLDUUWTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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